(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene
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Overview
Description
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene is a polycyclic alkaloid isolated from marine sponges, specifically from the species Xestospongia ingens . This compound belongs to the madangamine family, which is known for its complex polycyclic structures and significant cytotoxic activities against various cancer cell lines .
Preparation Methods
The synthesis of (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene involves several key steps:
Construction of the Central ABC-Ring: This is achieved through intramolecular allenylation.
Installation of the Skipped Diene: This step involves the use of hydroboration of allenes and Migita-Kosugi-Stille coupling.
Synthesis of Various D-Rings: This is done from a tetracyclic ABCE-common intermediate.
The unified total synthesis of madangamine alkaloids, including this compound, has been documented, highlighting the importance of stereoselective installation of the skipped diene and macrocyclic alkylation .
Chemical Reactions Analysis
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are possible, particularly involving the nitrogen atoms in the structure.
Common reagents used in these reactions include hydroboration agents like 9-Borabicyclo[3.3.1]nonane and (Sia)2BH, as well as palladium catalysts for cycloisomerization . Major products formed from these reactions include various oxidized and reduced derivatives of this compound .
Scientific Research Applications
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene involves its interaction with cellular targets to exert cytotoxic effects. The compound’s structure allows it to interact with specific molecular targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene is part of the madangamine family, which includes other compounds such as Madangamine A, B, C, and E . These compounds share a common tricyclic ABC-core structure but differ in their D-ring structures . This compound is unique due to its specific D-ring configuration, which contributes to its distinct cytotoxic activity .
Similar compounds include:
Madangamine A: Known for its antiproliferative effects against human cancer cell lines.
Madangamine B: Shares a similar core structure but with different biological activities.
Madangamine C: Another member of the madangamine family with unique structural features.
Madangamine E: Similar to this compound but with a different D-ring configuration.
This compound stands out due to its unique D-ring structure and significant cytotoxic activity against specific cancer cell lines .
Properties
Molecular Formula |
C29H48N2 |
---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.11.1.11,5.02,16.04,14]hentriaconta-10,13-diene |
InChI |
InChI=1S/C29H48N2/c1-2-5-9-13-17-29-23-30(18-14-10-6-3-1)22-26-20-25-16-12-8-4-7-11-15-19-31(24-29)28(25)21-27(26)29/h4,8,16,26-28H,1-3,5-7,9-15,17-24H2/b8-4-,25-16-/t26-,27-,28+,29-/m1/s1 |
InChI Key |
AXZOZMSDLYMXPA-RXYVIUDFSA-N |
Isomeric SMILES |
C1CCCCC[C@]23CN(CCCCC1)C[C@@H]4[C@H]2C[C@H]5/C(=C\C/C=C\CCCCN5C3)/C4 |
Canonical SMILES |
C1CCCCCC23CN(CCCCC1)CC4C2CC5C(=CCC=CCCCCN5C3)C4 |
Synonyms |
madangamine D |
Origin of Product |
United States |
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